N-cycloheptyl-2-phenylbutanamide
Description
N-Cycloheptyl-2-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a cycloheptylamine group at the nitrogen atom. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to smaller substituents .
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4g/mol |
IUPAC Name |
N-cycloheptyl-2-phenylbutanamide |
InChI |
InChI=1S/C17H25NO/c1-2-16(14-10-6-5-7-11-14)17(19)18-15-12-8-3-4-9-13-15/h5-7,10-11,15-16H,2-4,8-9,12-13H2,1H3,(H,18,19) |
InChI Key |
NEQSDCRSHKFOCT-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCCCCC2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCCCCC2 |
solubility |
33.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(2-Chlorophenyl)-2-Phenylbutanamide
- Structure : Shares the 2-phenylbutanamide core but replaces the cycloheptyl group with a 2-chlorophenyl moiety.
- Synthetic Routes: Reported yields and methods are sparse, but LookChem highlights feasible synthesis via amidation of 2-phenylbutanoic acid with 2-chloroaniline .
N-(2,6-Dimethylphenyl)-2-(Ethylpropylamino)Butanamide
- Structure: Features a dimethylphenyl group and an ethylpropylamino side chain.
- Likely higher metabolic stability due to reduced susceptibility to oxidative degradation compared to cycloheptyl derivatives .
N-(4-Amino-2-Methylphenyl)-2-(2-Methylphenoxy)-Butanamide
- Structure: Incorporates a phenoxy linkage and amino-methylphenyl substituent.
- Key Differences: The phenoxy group enhances resonance stabilization and may confer antioxidant properties.
Physicochemical Properties
*LogP estimated based on substituent contributions.
- Cycloheptyl vs.
- Chlorophenyl vs. Methylphenoxy: Chlorine’s electronegativity contrasts with the phenoxy group’s electron-donating effects, altering electronic distribution and reactivity .
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